

Structural Biology of HIV-1 Capsid Inhibitor

Lenacapavir: A Technical Guide

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Compound of Interest

Compound Name: GS-626510

Cat. No.: B15572402

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Introduction

Lenacapavir (GS-6207) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).^[1] Its unique mechanism of action, targeting the viral capsid at multiple stages of the viral lifecycle, has established it as a critical therapeutic option for treatment-experienced individuals with multi-drug resistant HIV-1.^{[1][2]} This technical guide provides a comprehensive overview of the structural and molecular basis of lenacapavir's interaction with the HIV-1 capsid, detailing the binding interface, conformational consequences, and the methodologies used to elucidate these interactions. While the query specified **GS-626510**, the predominant body of scientific literature on this novel class of capsid inhibitors centers on lenacapavir. **GS-626510** has been identified in the context of cancer research as a BET bromodomain inhibitor, suggesting a distinct therapeutic application.^{[3][4][5]} This guide will therefore focus on the extensive structural biology of lenacapavir's interaction with the HIV-1 capsid.

Mechanism of Action: A Multi-Stage Attack

Unlike conventional antiretroviral therapies that typically target viral enzymes, lenacapavir targets the HIV-1 capsid, a conical protein shell that is essential for several stages of viral replication.^[1] By binding to a conserved pocket on the capsid protein, lenacapavir disrupts both early and late stages of the HIV-1 lifecycle.^[1]

Early Stage Inhibition:

- **Nuclear Import:** Lenacapavir interferes with the capsid-mediated nuclear import of the pre-integration complex, thereby preventing the viral DNA from reaching the host cell nucleus where integration occurs.[1]
- **Reverse Transcription:** The binding of lenacapavir to the capsid can also adversely affect the process of reverse transcription.[1][6]

Late Stage Inhibition:

- **Virion Assembly and Maturation:** During the late stages of the viral lifecycle, lenacapavir disrupts the proper assembly of Gag and Gag-Pol polyproteins. This interference leads to the formation of malformed and non-infectious capsids.[1] Recent studies have shown that lenacapavir accelerates capsid assembly, leading to structural defects and brittleness, which results in premature breakage.[7]

Structural Basis of Lenacapavir-Capsid Interaction

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in elucidating the precise molecular interactions between lenacapavir and the HIV-1 capsid. Lenacapavir binds to a hydrophobic pocket located at the interface of two adjacent capsid protein monomers within the hexameric lattice of the capsid.[2]

Crystal structures reveal that six lenacapavir molecules bind to each CA hexamer.[2] The binding is characterized by extensive hydrophobic interactions, two cation- π interactions, and seven hydrogen bonds, burying a significant protein surface area of approximately 2,000 Å². [2] The difluorobenzyl ring of lenacapavir occupies the same binding pocket as the host proteins Cleavage and Polyadenylation Specificity Factor subunit 6 (CPSF6) and Nucleoporin 153 (Nup153), which are crucial for nuclear import, thus competitively inhibiting their interaction with the capsid.[2][8]

Quantitative Analysis of Lenacapavir-Capsid Interaction

The potency of lenacapavir is reflected in its strong binding affinity for the CA hexamer and its potent antiviral activity in cellular assays. The following table summarizes key quantitative data related to the interaction and activity of lenacapavir.

Parameter	Value	Viral Process	Reference
EC50	0.05 to 0.5 nM	Integration	[6]
EC50	0.5 to 5 nM	Nuclear Import	[6]
EC50	5 to 50 nM	Reverse Transcription	[6]
EC95	Exceeded for ≥12 weeks	Antiviral Efficacy (in vivo)	[2]
Binding Stoichiometry	6 molecules per CA hexamer	Capsid Binding	[2]
Buried Surface Area	~2,000 Å ²	Capsid Binding	[2]

Experimental Protocols

The structural and functional understanding of the lenacapavir-capsid interaction has been achieved through a combination of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM) of Lenacapavir-Bound Capsids

Cryo-EM has been instrumental in visualizing the near-atomic structure of lenacapavir bound to the CA hexamer in the context of a capsid-like lattice.[1]

Methodology:

- **Sample Preparation:** Recombinant HIV-1 CA protein is induced to assemble into tubular or conical structures in vitro. This assembly is often stabilized by the addition of factors like inositol hexakisphosphate (IP6).[1]
- **Ligand Incubation:** Lenacapavir is added in excess to the assembled CA structures to ensure the saturation of all binding sites.

- **Vitrification:** A small aliquot of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native, hydrated state.
- **Data Acquisition:** The vitrified grids are then imaged in a transmission electron microscope, typically a Titan Krios, equipped with a direct electron detector.^[9] Thousands of images are collected from different angles.
- **Image Processing and 3D Reconstruction:** The collected images are processed to correct for motion and contrast transfer function. Individual particle images are picked, classified, and aligned to generate a high-resolution three-dimensional reconstruction of the lenacapavir-bound capsid.

X-ray Crystallography of Lenacapavir-Bound CA Hexamers

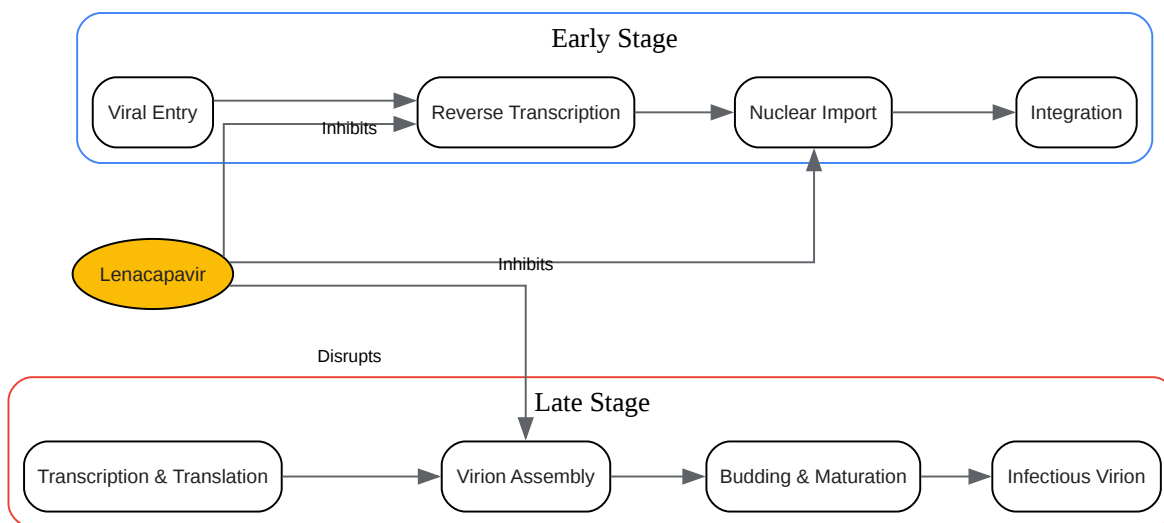
X-ray crystallography has provided high-resolution snapshots of the lenacapavir binding site.

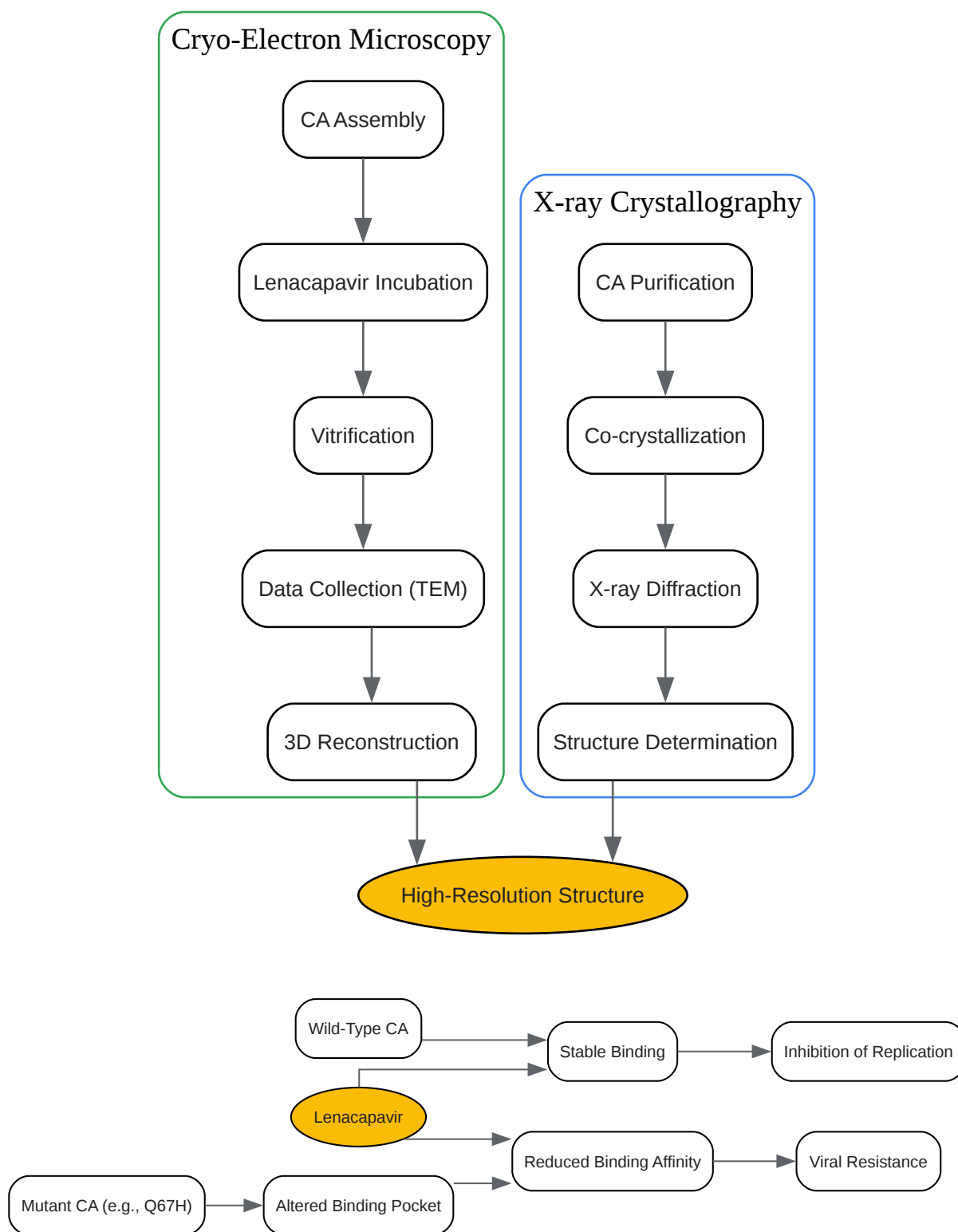
Methodology:

- **Protein Expression and Purification:** The HIV-1 CA protein, often with mutations to stabilize the hexameric form, is expressed in *Escherichia coli* and purified to homogeneity.^[10]
- **Crystallization:** The purified CA hexamer is co-crystallized with lenacapavir. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.
- **Data Collection:** The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
- **Structure Determination and Refinement:** The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Visualizing the Molecular Interactions and Mechanisms

Lenacapavir's Multi-Stage Inhibition of the HIV-1 Lifecycle





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